molecular formula C16H15NOS B12506347 2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B12506347
M. Wt: 269.4 g/mol
InChI Key: CWXLYGZJGRCNLT-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methylsulfanyl group attached to a phenyl ring, which is further connected to a dihydro-1,3-oxazole ring. The presence of both phenyl and oxazole rings in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(methylsulfanyl)benzaldehyde with phenylacetic acid in the presence of a base can lead to the formation of the desired oxazole ring. The reaction typically requires heating and may involve catalysts to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, and can be explored for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors

Properties

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

2-(2-methylsulfanylphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H15NOS/c1-19-15-10-6-5-9-13(15)16-17-14(11-18-16)12-7-3-2-4-8-12/h2-10,14H,11H2,1H3

InChI Key

CWXLYGZJGRCNLT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C2=NC(CO2)C3=CC=CC=C3

Origin of Product

United States

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